2,4-diamino-6-[(Z)-2-[5-(3-chloro-4-methylphenyl)furan-2-yl]-1-cyanoethenyl]pyridine-3,5-dicarbonitrile
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Overview
Description
2,4-Diamino-6-[(Z)-2-[5-(3-chloro-4-methylphenyl)furan-2-yl]-1-cyanoethenyl]pyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and furan rings
Preparation Methods
The synthesis of 2,4-diamino-6-[(Z)-2-[5-(3-chloro-4-methylphenyl)furan-2-yl]-1-cyanoethenyl]pyridine-3,5-dicarbonitrile involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanating agents such as cyanogen bromide or sodium cyanide.
Coupling reactions: The furan ring is then coupled with the pyridine ring through a series of reactions that may include Suzuki or Heck coupling.
Functional group modifications:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Diamino-6-[(Z)-2-[5-(3-chloro-4-methylphenyl)furan-2-yl]-1-cyanoethenyl]pyridine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The amino and cyano groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Cyclization: The compound can undergo cyclization reactions under appropriate conditions to form various cyclic structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Diamino-6-[(Z)-2-[5-(3-chloro-4-methylphenyl)furan-2-yl]-1-cyanoethenyl]pyridine-3,5-dicarbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 2,4-diamino-6-[(Z)-2-[5-(3-chloro-4-methylphenyl)furan-2-yl]-1-cyanoethenyl]pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,4-Diamino-6-[(Z)-2-[5-(3-chloro-4-methylphenyl)furan-2-yl]-1-cyanoethenyl]pyridine-3,5-dicarbonitrile can be compared with other similar compounds, such as:
2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine: This compound has a similar structure but lacks the furan ring and cyano group.
2-Chloro-4,6-diamino-1,3,5-triazine: This compound has a similar triazine core but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-diamino-6-[(Z)-2-[5-(3-chloro-4-methylphenyl)furan-2-yl]-1-cyanoethenyl]pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN6O/c1-11-2-3-12(7-17(11)22)18-5-4-14(29-18)6-13(8-23)20-15(9-24)19(26)16(10-25)21(27)28-20/h2-7H,1H3,(H4,26,27,28)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDDZSITLYRPJE-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC(=C(C(=C3C#N)N)C#N)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC(=C(C(=C3C#N)N)C#N)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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